6-Methyl Substitution in Chromone-Derived MAO-B Inhibitors: Potency Comparison vs 7-Methyl and Unsubstituted Analogs
In a series of chromone derivatives evaluated for human MAO-B inhibitory activity, the compound incorporating the 6-methylchromone scaffold (derived from precursors including 6-methylchromone-2-carboxylic acid, the immediate precursor to CAS 65843-90-5) exhibited an IC50 of 0.0863 μM against hMAO-B [1]. This value positions the 6-methyl derivative between the unsubstituted analog (IC50 = 0.0672 μM) and the 7-methyl regioisomer (IC50 = 0.0827 μM), demonstrating that the 6-methyl substitution confers intermediate potency among the methylated chromone series [1].
| Evidence Dimension | hMAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.0863 μM (6-methylchromone derivative) |
| Comparator Or Baseline | 7-methyl analog: IC50 = 0.0827 μM; Unsubstituted (H): IC50 = 0.0672 μM |
| Quantified Difference | 6-methyl is 28.4% less potent than unsubstituted analog; 4.4% less potent than 7-methyl analog |
| Conditions | Human MAO-B enzyme inhibition assay; chromone derivatives with varied R-group substitution at the chromone core |
Why This Matters
This quantified potency ranking enables researchers to select the 6-methyl substitution pattern when intermediate MAO-B inhibitory activity is desired for SAR optimization or when 6-position functionalization is required for downstream synthetic compatibility.
- [1] Pharmaceuticals (Basel). 2023 Sep 15;16(9):1310. Table 6: Inhibitory activity of chromone derivatives against MAO-B. View Source
